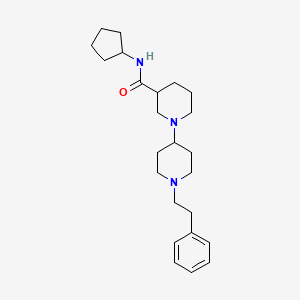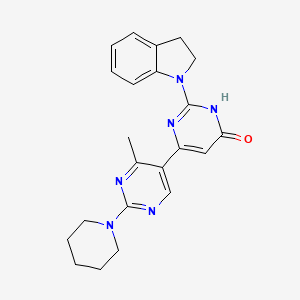![molecular formula C20H18N2O5 B6089004 5-(4-methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6089004.png)
5-(4-methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylene}-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylene}-1,3-cyclohexanedione is a chemical compound that has been extensively studied for its potential biological and medicinal properties. This compound has been synthesized using various methods and has been evaluated for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylene}-1,3-cyclohexanedione is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body, including the NF-κB signaling pathway, the MAPK/ERK signaling pathway, and the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to possess potent antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(4-methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylene}-1,3-cyclohexanedione in lab experiments is its potent biological activity. This compound has been shown to possess a wide range of biological effects, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound at appropriate concentrations to avoid any adverse effects.
Future Directions
There are several future directions for the study of 5-(4-methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylene}-1,3-cyclohexanedione. One potential direction is the evaluation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential use as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in scientific research.
Synthesis Methods
The synthesis of 5-(4-methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylene}-1,3-cyclohexanedione has been achieved using several methods. One of the commonly used methods involves the reaction of 4-nitrobenzaldehyde with 4-methoxybenzaldehyde in the presence of sodium hydroxide to form a Schiff base. This Schiff base is then reacted with cyclohexane-1,3-dione in the presence of acetic acid to yield the final product.
Scientific Research Applications
The potential scientific research applications of 5-(4-methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylene}-1,3-cyclohexanedione have been extensively studied. This compound has been evaluated for its potential anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
3-hydroxy-5-(4-methoxyphenyl)-2-[(4-nitrophenyl)iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-27-17-8-2-13(3-9-17)14-10-19(23)18(20(24)11-14)12-21-15-4-6-16(7-5-15)22(25)26/h2-9,12,14,23H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCOTEALZIYGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NC3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6088930.png)
![4-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B6088931.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6088957.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6088964.png)

![4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B6088991.png)
![7-methyl-3-[(3-methyl-2-thienyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6088997.png)
![N-[(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B6089000.png)
![N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6089010.png)
![6-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-9H-purine](/img/structure/B6089025.png)
![methyl 1-{[3-hydroxy-2-oxo-1-(2-phenylethyl)-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6089029.png)

![2-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6089033.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-[(4-isopropyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B6089034.png)